molecular formula C2H6O3S2 B1222739 2-Mercaptoethanesulfonic acid CAS No. 3375-50-6

2-Mercaptoethanesulfonic acid

Cat. No. B1222739
CAS RN: 3375-50-6
M. Wt: 142.2 g/mol
InChI Key: ZNEWHQLOPFWXOF-UHFFFAOYSA-N
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Description

2-Mercaptoethanesulfonic acid, also known as Coenzyme M, is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur . It is used as an antioxidant and cytoprotective agent in a wide variety of applications, from protection from toxicity of therapeutic agents, such as cyclophosphamide, to prevention from brain injury damage .


Synthesis Analysis

The manufacturing process of this compound involves placing 2,100 g of β-S-thiuronium ethanesulfonate in a solution of 2,100 cc of concentrated aqueous ammonia and 400 cc of water .


Molecular Structure Analysis

The molecular formula of this compound is C2H6O3S2. It is an organic compound with a thiol (-SH) functional group and a sulfonic acid (-SO3H) functional group .


Chemical Reactions Analysis

This compound is a thermally stable acidic cofactor in the methyl transfer reaction of methanobacterium .


Physical And Chemical Properties Analysis

This compound appears as a crystalline powder, white to light yellow in color . It has a density of 1.25 g/mL at 20 °C .

Scientific Research Applications

Electrocatalysis

2-Mercaptoethanesulfonic acid (2-MESA) demonstrates significant applications in electrocatalysis. A study revealed its catalytic oxidation on electrodes modified with cobalt phthalocyanine, indicating its importance in the field of electrochemical reactions and materials science (Gulppi et al., 2001).

Amino Acid Analysis

This compound is also useful in the analytical chemistry domain, particularly for amino acid analysis. It has been employed as a derivatization reagent for fluorescent detection of amino acids, offering an alternative to conventional reagents and indicating its versatility in biochemical analysis (Csapó et al., 2004).

Biosynthesis in Methanogenic Archaea

In the realm of biochemistry, this compound plays a crucial role in the biosynthesis of coenzyme M in methanogenic archaea. This discovery has broadened our understanding of microbial metabolism and has implications for studying the unique biochemical pathways in archaea (White, 2017).

Environmental Remediation

Research has shown that this compound analogues can enhance the population of sulfate-reducing bacteria in soil, improving the dechlorination rate of pollutants like DDT. This highlights its potential application in environmental remediation and the bioremediation of contaminated sites (Hu et al., 2012).

Medical Applications

In medical research, this compound has been investigated for its role in cholesteatoma surgery, demonstrating its potential as a chemical aid in surgical procedures. This expands its applications beyond traditional chemical and biological roles to potential therapeutic and clinical applications (Moffa et al., 2021).

Mechanism of Action

2-Mercaptoethanesulfonic acid functions as a potent inhibitor of myeloperoxidase (MPO), modulating its catalytic activity and function . It competes with chloride (Cl-), inhibiting MPO’s chlorinating activity, and switches the reaction from a 2-electron to a 1-electron pathway, allowing the enzyme to function only with catalase-like activity .

Safety and Hazards

2-Mercaptoethanesulfonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

2-Mercaptoethanesulfonic acid has been used in research for the photocatalytic reduction of carbon dioxide. A significant enhancement in the total gas-production rate on the Au/TiO2 heterostructure was achieved by selectively adsorbing thiol molecules, specifically mercaptoethanesulfonic acid, onto the gold surface . This strategy holds promise for application in various other heterogeneous photocatalytic systems in the near future .

properties

IUPAC Name

2-sulfanylethanesulfonic acid
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InChI

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5)
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InChI Key

ZNEWHQLOPFWXOF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S
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Molecular Formula

C2H6O3S2
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Related CAS

19767-45-4 (Parent)
Record name Mercaptoethanesulfonic acid
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DSSTOX Substance ID

DTXSID8023264
Record name 2-Mercaptoethanesulfonic acid
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Molecular Weight

142.20 g/mol
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Physical Description

Clear, colorless liquid., Solid
Record name 2-Mercaptoethanesulfonic acid
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Record name Mesna
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Mechanism of Action

A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide.
Record name Coenzyme M
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CAS RN

3375-50-6, 9005-46-3
Record name Mercaptoethanesulfonic acid
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Record name 2-MERCAPTOETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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